Hydrogen Bond Donor/Acceptor Architecture for CNS Multiparameter Optimization (MPO)
The target compound possesses a distinct hydrogen-bonding profile critical for CNS drug design. It contains only 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), directly adhering to the CNS MPO desired range (HBD ≤ 3). In contrast, the 10-oxa analog (10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione) presents 2 HBDs, and the unsubstituted parent scaffold (4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione) also has 2 HBDs, increasing their potential for efflux transporter recognition and limiting passive permeability. The single HBD of the title compound is highly favorable for achieving high CNS exposure [1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 (Computed by Cactvs 3.4.6.11) [1] |
| Comparator Or Baseline | 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (HBD=2) and 10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione (HBD=2) |
| Quantified Difference | The target compound has 1 fewer hydrogen bond donor than its closest unsubstituted and oxa-bridged comparators, a critical factor in CNS drug design. |
| Conditions | In silico computed properties based on chemical structure |
Why This Matters
For CNS-targeted projects, a lower HBD count is a key differentiator for procurement, as it is a primary predictor of superior blood-brain barrier penetration.
- [1] PubChem. (2026). Compound Summary for CID 59153705: 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione. National Library of Medicine. View Source
